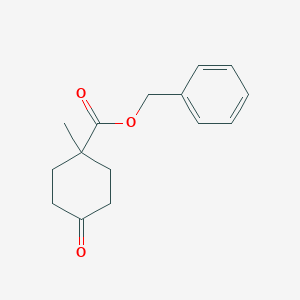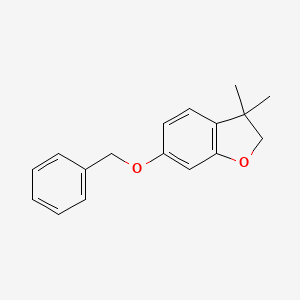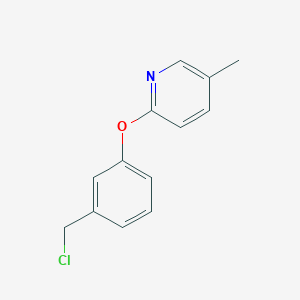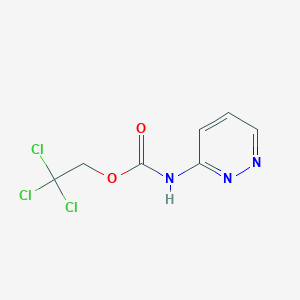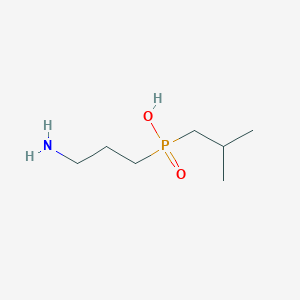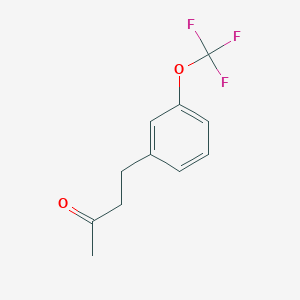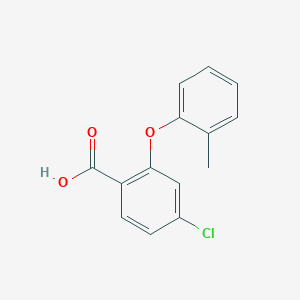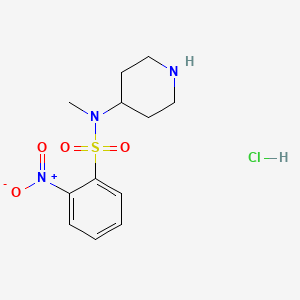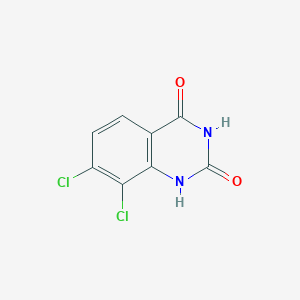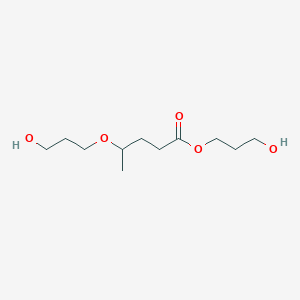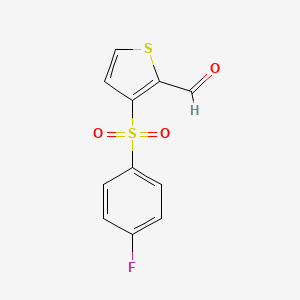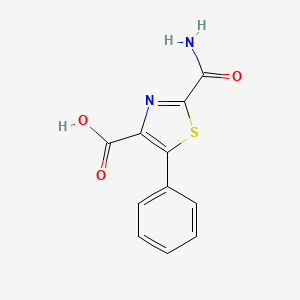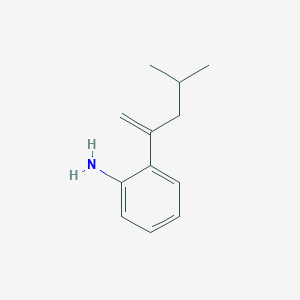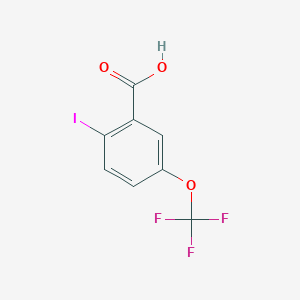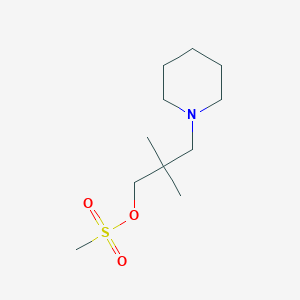
(2,2-dimethyl-3-piperidin-1-ylpropyl) methanesulfonate
描述
(2,2-dimethyl-3-piperidin-1-ylpropyl) methanesulfonate is an organic compound that belongs to the class of sulfonic acid esters This compound is characterized by the presence of a methanesulfonic acid group attached to a 2,2-dimethyl-3-piperidin-1-yl-propyl ester moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid 2,2-dimethyl-3-piperidin-1-yl-propyl ester typically involves the esterification of methanesulfonic acid with 2,2-dimethyl-3-piperidin-1-yl-propanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of methanesulfonic acid 2,2-dimethyl-3-piperidin-1-yl-propyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
(2,2-dimethyl-3-piperidin-1-ylpropyl) methanesulfonate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The sulfonic acid ester group can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted products depending on the nucleophile used.
科学研究应用
(2,2-dimethyl-3-piperidin-1-ylpropyl) methanesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.
作用机制
The mechanism of action of methanesulfonic acid 2,2-dimethyl-3-piperidin-1-yl-propyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active methanesulfonic acid, which can then participate in various biochemical pathways. The piperidine moiety may interact with receptors or enzymes, modulating their activity and leading to specific physiological effects.
相似化合物的比较
Similar Compounds
- Methanesulfonic acid 2,2-dimethyl-3-piperidin-1-yl-ethyl ester
- Methanesulfonic acid 2,2-dimethyl-3-piperidin-1-yl-butyl ester
- Methanesulfonic acid 2,2-dimethyl-3-piperidin-1-yl-hexyl ester
Uniqueness
(2,2-dimethyl-3-piperidin-1-ylpropyl) methanesulfonate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the piperidine ring and the specific ester linkage differentiates it from other similar compounds, making it a valuable compound for research and industrial applications.
属性
分子式 |
C11H23NO3S |
|---|---|
分子量 |
249.37 g/mol |
IUPAC 名称 |
(2,2-dimethyl-3-piperidin-1-ylpropyl) methanesulfonate |
InChI |
InChI=1S/C11H23NO3S/c1-11(2,10-15-16(3,13)14)9-12-7-5-4-6-8-12/h4-10H2,1-3H3 |
InChI 键 |
OCLYVWYURMNVRW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CN1CCCCC1)COS(=O)(=O)C |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
